molecular formula C8H8N2O3 B2901458 Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate CAS No. 72030-75-2

Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate

Cat. No. B2901458
CAS RN: 72030-75-2
M. Wt: 180.163
InChI Key: UNUGAZVWALMTOB-UHFFFAOYSA-N
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Description

Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate is an organic compound commonly used in scientific research. It is a versatile molecule that has been used in various applications, including drug development, chemical synthesis, and material science.

Mechanism of Action

The mechanism of action of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate is not fully understood. However, it is known to react with nucleophiles, such as amines and thiols, to form stable adducts. This reactivity has been exploited in the development of inhibitors of protein kinases and proteases, which are important targets for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations commonly used in scientific research. It is also known to be stable under physiological conditions, making it a useful tool for studying biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate in lab experiments include its versatility, stability, and reactivity towards nucleophiles. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, its reactivity towards nucleophiles can also be a limitation, as it may react with unintended targets in biological systems. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

For the use of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate include the development of more potent and selective inhibitors of protein kinases and proteases, the synthesis of materials with unique optical and electronic properties, and further studies on its mechanism of action.

Synthesis Methods

The synthesis of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate involves the reaction of ethyl 4-bromo-3-oxobutanoate with potassium cyanate and sodium hydride. The reaction takes place in dimethylformamide (DMF) at room temperature and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate has been used in various scientific research applications. It is commonly used as a building block in the synthesis of biologically active compounds, such as inhibitors of protein kinases and proteases. It has also been used in the synthesis of fluorescent probes for imaging biological systems. Additionally, it has been used as a reagent in the synthesis of materials with unique optical and electronic properties.

properties

IUPAC Name

ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-3-12-8(11)7-6(4-9-2)13-5-10-7/h5H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUGAZVWALMTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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